3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C25H16N4O7 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H16N4O7/c30-24-16-4-2-15(23-27-22(28-36-23)14-3-6-19-21(9-14)35-12-33-19)8-17(16)26-25(31)29(24)10-13-1-5-18-20(7-13)34-11-32-18/h1-9H,10-12H2,(H,26,31) |
InChI Key |
IRDAZTAPZYAKFE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC7=C(C=C6)OCO7)NC3=O |
Origin of Product |
United States |
Preparation Methods
Route A: Cyclization of Anthranilic Acid Derivatives
Anthranilic acid reacts with ethyl isocyanatoacetate in the presence of potassium bicarbonate to form 2-(3-ethoxycarbonylmethylureido)benzoic acid. Subsequent reflux in concentrated hydrochloric acid induces cyclization to yield 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid derivatives. For example:
Route B: Isatoic Anhydride-Based Synthesis
Isatoic anhydride reacts with primary amines or hydrazines to form intermediates that cyclize under basic or acidic conditions. For instance, treatment with hydrazine hydrate produces hydrazide derivatives, which are cyclized using triphosgene or ethyl chloroformate.
-
Example : Reaction of isatoic anhydride with glycine ethyl ester yields 3-(ethoxycarbonylmethyl)quinazoline-2,4(1H,3H)-dione.
Functionalization at the 3-Position: Introduction of the Benzodioxol-5-ylmethyl Group
The 3-position of the quinazoline-dione core is alkylated with a benzodioxol-5-ylmethyl group via nucleophilic substitution.
N-Alkylation Protocol
-
Reagents : Quinazoline-2,4-dione intermediate, 1,3-benzodioxol-5-ylmethyl chloride (or bromide), potassium carbonate.
-
Conditions : Stirring in dimethylformamide (DMF) at room temperature or 50–60°C for 6–12 hours.
-
Mechanism : The nitrogen at position 3 attacks the electrophilic benzodioxolylmethyl halide, facilitated by a base (K₂CO₃).
-
Yield : 45–70% based on analogous reactions with piperonyl groups.
Functionalization at the 7-Position: Synthesis of the Oxadiazole Moiety
The 1,2,4-oxadiazole ring at the 7-position is constructed via cyclization of a hydrazide intermediate with a nitrile-containing benzodioxole derivative.
Hydrazide Intermediate Preparation
The quinazoline-dione core is functionalized at the 7-position with a carboxylic acid group, which is converted to a hydrazide:
Oxadiazole Formation
The hydrazide reacts with 1,3-benzodioxole-5-carbonitrile under acidic or dehydrative conditions:
-
Reagents : Hydrazide intermediate, 1,3-benzodioxole-5-carbonitrile, ethanol, HCl.
-
Conditions : Reflux in ethanol with catalytic HCl for 4–6 hours.
-
Mechanism : Acid-catalyzed cyclodehydration forms the oxadiazole ring.
Final Compound Characterization
The product is purified via recrystallization (e.g., methanol/ether) or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data include:
-
¹H NMR : Peaks for benzodioxole protons (δ 6.7–6.9 ppm), oxadiazole-linked CH₂ (δ 4.5–4.7 ppm), and quinazoline-dione NH (δ 11.7 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 532.1 (calculated for C₂₆H₁₇ClN₄O₇).
Optimization Challenges and Solutions
Comparative Analysis of Synthetic Routes
| Step | Route A (Anthranilic Acid) | Route B (Isatoic Anhydride) |
|---|---|---|
| Core formation yield | 36–73% | 50–65% |
| Functionalization flexibility | Moderate | High |
| Scalability | Suitable for gram-scale | Limited by anhydride cost |
Industrial-Scale Considerations
For large-scale production (>1 kg), Route A is preferred due to lower reagent costs. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2H-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2H-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2H-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Table 1: Key Structural and Functional Comparisons
Structural Divergence and Implications
- Quinazoline vs. However, triazoles exhibit superior metabolic resistance due to reduced oxidative susceptibility .
- Oxadiazole vs.
- Ring Puckering : Unlike the rigid oxadiazole, cyclopentane-like puckered rings (analyzed via Cremer-Pople coordinates) enable adaptive conformational changes, critical for binding to dynamic protein targets .
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a synthetic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of:
- Benzodioxole moiety : Known for its diverse biological activities.
- Oxadiazole ring : Associated with various pharmacological effects.
- Quinazoline core : Recognized for its anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against human lung adenocarcinoma (A549) and glioma (C6) cell lines, indicating potent cytotoxicity similar to established chemotherapeutic agents like cisplatin .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Matrix Metalloproteinases (MMPs) : Particularly MMP-9, which plays a crucial role in tumor invasion and metastasis. Studies revealed that the compound significantly inhibited MMP-9 activity, suggesting a potential application in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens. Notably:
- In vitro assays demonstrated effectiveness against Candida albicans , a common fungal pathogen, highlighting its potential as an antifungal agent .
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Cytotoxicity Study : A study reported that compounds similar to this structure exhibited cytotoxic effects on A549 and C6 cell lines with IC50 values ranging from 0.125 mM to 0.507 mM . The structure–activity relationship (SAR) analysis indicated that modifications in the benzodioxole moiety significantly influenced the anticancer activity.
- MMP Inhibition Study : Another investigation highlighted that derivatives of this compound showed promising results in inhibiting MMPs involved in tumor progression. The docking studies suggested strong binding affinity to MMP active sites .
Data Summary Table
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
